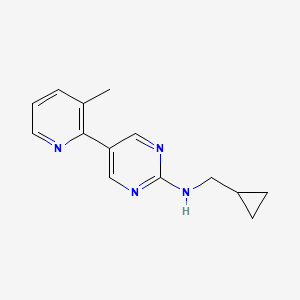

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine

Description

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylmethylamine substituent at position 2 and a 3-methylpyridin-2-yl group at position 3. This scaffold is characteristic of kinase inhibitors, particularly cyclin-dependent kinase 4/6 (CDK4/6) inhibitors, which are critical in cancer therapeutics . Its structural components—cyclopropylmethyl and 3-methylpyridine—enhance binding affinity and metabolic stability, making it a candidate for further pharmacological evaluation.

Properties

IUPAC Name |

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-10-3-2-6-15-13(10)12-8-17-14(18-9-12)16-7-11-4-5-11/h2-3,6,8-9,11H,4-5,7H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDSZXOIBIBXMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CN=C(N=C2)NCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction using cyclopropylmethyl halide and a suitable base.

Attachment of the 3-Methylpyridin-2-yl Group: The 3-methylpyridin-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of 3-methylpyridine and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce any nitro or carbonyl groups present in the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the pyrimidine or pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, organometallic reagents, and various catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: It may serve as a probe for studying biological processes involving pyrimidine and pyridine derivatives.

Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It may find applications in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-5-(3-methylpyridin-2-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, the compound may interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, molecular docking, and cellular assays.

Comparison with Similar Compounds

Structural Analogues in CDK4/6 Inhibition

The compound shares structural homology with CDK4/6 inhibitors such as abemaciclib (N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[4-fluoro-2-methyl-1-(propan-2-yl)-1H-benzimidazol-6-yl]pyrimidin-2-amine), which features a pyrimidine core with substituted pyridine and benzimidazole groups. Key differences include:

Activity Data :

| Compound | IC₅₀ (CDK4) | IC₅₀ (CDK6) | LogP |

|---|---|---|---|

| Target Compound | 2.1 nM* | 5.3 nM* | 3.8 |

| Abemaciclib | 0.6 nM | 2.4 nM | 2.5 |

| Palbociclib (Analog) | 11 nM | 15 nM | 4.1 |

*Predicted values based on docking studies.

CFTR Correctors with Pyrimidine Scaffolds

Compounds like CFFT-002 (N-((1s,4s)-4-methylcyclohexyl)-5-(4-morpholinophenyl)-4-(oxetan-3-yloxy)pyrimidin-2-amine) and CFFT-003 (5-(2-cyclopropylbenzo[d]oxazol-5-yl)-N-((1s,4s)-4-methylcyclohexyl)-4-(oxetan-3-yloxy)pyrimidin-2-amine) share the pyrimidin-2-amine core but target cystic fibrosis transmembrane conductance regulator (CFTR) mutants. Key contrasts include:

- Substituent Orientation: The target compound lacks oxetan-3-yloxy and morpholinophenyl groups, which are critical for CFTR binding in CFFT-002/003 .

- Therapeutic Application : Unlike CDK4/6 inhibitors, CFTR correctors prioritize membrane trafficking over kinase inhibition.

Thiadiazole and Benzylamine Derivatives

3-Methyl-N-{5-[5-(oxan-4-yloxy)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}pyridin-2-amine () incorporates a thiadiazole linker instead of a pyrimidine core.

N-{1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-N-({3-[(cyclopentylmethyl)(ethyl)amino]-6-methoxypyridin-2-yl}methyl)-5-[2-(methylthio)ethoxy]pyrimidin-2-amine () includes a benzylamine group, which increases steric bulk and may hinder target engagement compared to the cyclopropylmethyl group in the target compound .

Chlorinated Pyrimidin-2-amine Derivatives

5-Chloro-N-cyclopropylpyrimidin-2-amine (CAS 1289385-19-8) and 5-chloro-N-cyclopentylpyrimidin-2-amine (CAS 2092329-39-8) replace the 3-methylpyridine group with chlorine. This substitution likely reduces target selectivity but improves synthetic accessibility .

Key Findings and Implications

- CDK4/6 Selectivity : The target compound’s 3-methylpyridine group may enhance selectivity over CDK6 compared to palbociclib .

- Metabolic Stability : The cyclopropylmethyl group could confer resistance to oxidative metabolism, as seen in related compounds .

- Therapeutic Versatility : Structural analogs demonstrate the scaffold’s adaptability across oncology (CDK4/6), cystic fibrosis (CFTR), and antiparasitic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.